molecular formula C5H7N3O2 B1532110 N'-Hydroxy-5-methylisoxazole-3-carboximidamide CAS No. 90585-88-9

N'-Hydroxy-5-methylisoxazole-3-carboximidamide

Cat. No.: B1532110
CAS No.: 90585-88-9
M. Wt: 141.13 g/mol
InChI Key: OTWRKYFOQTWFFH-UHFFFAOYSA-N
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Description

N'-Hydroxy-5-methylisoxazole-3-carboximidamide (CAS: 90585-88-9) is an isoxazole derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . The compound features a hydroxyl-substituted amidine group attached to the 3-position of a 5-methylisoxazole ring. While its exact applications remain unspecified in available literature, structural analogs of isoxazole derivatives are frequently studied for their roles in medicinal chemistry and heterocyclic synthesis . Notably, critical physicochemical properties such as melting point, solubility, and stability data are absent in current records , highlighting gaps in existing research.

Properties

IUPAC Name

N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(6)7-9/h2,9H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWRKYFOQTWFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651699
Record name 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90585-88-9
Record name 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous Process Using Diketene and Hydroxylamine

One patented method focuses on preparing 3-hydroxy-5-methylisoxazole, a key intermediate, by reacting diketene continuously with hydroxylamine to form acetoacetohydroxamic acid, which then cyclizes rapidly to the isoxazole ring system. The process is characterized by:

  • Continuous feeding of diketene and hydroxylamine.
  • Short retention time (≤1 minute) before acidification to promote rapid cyclization.
  • Production of 3-hydroxy-5-methylisoxazole as a precursor for further functionalization.

This method emphasizes efficiency and scalability via continuous flow chemistry, minimizing intermediate isolation steps.

Multi-Step Pot Method Using Dimethyl Oxalate and Hydroxylammonium Salt

Another well-documented synthesis involves a pot process starting from dimethyl oxalate and acetone, catalyzed by sodium methoxide, followed by condensation and cyclization with hydroxylammonium salts to yield 5-methyl-isoxazole-3-carboxamide derivatives. Key features include:

  • Claisen condensation of dimethyl oxalate with acetone in methanol solvent.
  • Direct condensation-cyclization with hydroxylammonium salt without intermediate purification.
  • Subsequent ammonification step using liquid ammonia or ammoniacal liquor to convert intermediates to the carboxamide.
  • Reaction conditions vary from -5 to 120 °C, with optimal temperatures between -5 and 60 °C for condensation and 0 to 80 °C for cyclization.
  • Molar ratios optimized for high yield: dimethyl oxalate : acetone : hydroxylammonium salt : sodium methoxide = 1 : (1–1.5) : (1–1.5) : (1–2).
  • Solvents include polar alcohols (methanol, ethanol, propanol) or aprotic solvents like DMF or DMSO.

This method is advantageous due to low raw material cost, avoidance of intermediate isolation, and high product yield.

General Synthetic Route Summary

Step Reagents/Conditions Description Outcome
1 Diketene + Hydroxylamine (continuous flow) Formation of acetoacetohydroxamic acid intermediate Intermediate for isoxazole ring formation
2 Acidification (rapid) Cyclization to 3-hydroxy-5-methylisoxazole Key intermediate for further modification
3 Dimethyl oxalate + Acetone + Sodium methoxide Claisen condensation in methanol solvent Formation of methyl acetylacetonate derivative
4 Hydroxylammonium salt addition Condensation-cyclization without isolation Formation of 5-methyl-isoxazole-3-methyl formate intermediate
5 Liquid ammonia treatment Ammonification to 5-methyl-isoxazole-3-carboxamide Final amide intermediate before N'-hydroxy functionalization
6 Introduction of N'-hydroxy group Hydroxylation of carboximidamide Formation of N'-Hydroxy-5-methylisoxazole-3-carboximidamide

Detailed Reaction Conditions and Parameters

Parameter Range Optimal Conditions Notes
Temperature (Condensation) -5 to 120 °C -5 to 60 °C Controls rate and selectivity of Claisen condensation
Temperature (Cyclization) 0 to 80 °C 2 to 10 hours reaction time Ensures ring closure and intermediate formation
Temperature (Ammonification) 0 to 50 °C 1 to 10 hours Converts ester to amide efficiently
Molar Ratios (dimethyl oxalate : acetone : hydroxylammonium salt : sodium methoxide) 1 : (1–4) : (1–3) : (1–4) 1 : 1–1.5 : 1–1.5 : 1–2 Optimized for yield and purity
Solvent Polar alcohols, aprotic solvents Methanol, ethanol, DMF, DMSO Solvent choice affects solubility and reaction kinetics
Reaction Time 0.5 to 25 hours 0.5 to 10 hours (condensation), 2 to 10 hours (cyclization) Time optimized for maximum conversion

Research Findings and Observations

  • The continuous process with diketene and hydroxylamine allows for rapid and efficient synthesis of the isoxazole core, which is crucial for downstream functionalization to this compound.
  • The pot method using dimethyl oxalate and hydroxylammonium salts avoids intermediate isolation, reducing cost and complexity while maintaining high yields.
  • Solvent polarity and reaction temperature critically influence the condensation and cyclization steps, impacting purity and yield.
  • The final introduction of the N'-hydroxy group is typically achieved by hydroxylation of the carboximidamide, although specific protocols are less documented and may require controlled oxidation or hydroxylamine derivatives.
  • These methods provide a foundation for scalable and economical production suitable for research and potential industrial applications.

Summary Table of Preparation Methods

Method Key Reagents Process Type Advantages Limitations
Continuous flow of diketene + hydroxylamine Diketene, hydroxylamine Continuous process Fast reaction, minimal intermediate handling, scalable Requires precise flow control and acidification timing
Pot synthesis from dimethyl oxalate Dimethyl oxalate, acetone, sodium methoxide, hydroxylammonium salt, ammonia Batch pot process Low cost, no intermediate isolation, high yield Longer reaction times, temperature control critical

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-5-methylisoxazole-3-carboximidamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or neutral conditions.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, typically in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines, often conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-5-methylisoxazole-3-carboximidamide has been investigated for its potential therapeutic applications, particularly as a pharmacological agent targeting various diseases.

Anticancer Activity

Research has indicated that derivatives of this compound can act as inhibitors in cancer cell lines. For instance, aminopyrazole amide derivatives synthesized from it have shown efficacy as Raf kinase inhibitors in melanoma cells .

Case Study: Raf Kinase Inhibition

In a study exploring the effects of aminopyrazole amide derivatives on melanoma cells, this compound was utilized to synthesize compounds that inhibited the growth of these cells effectively. The results demonstrated a significant reduction in cell proliferation when treated with these derivatives, highlighting their potential as anticancer agents.

Neurological Applications

The compound has been studied for its effects on sodium channels, which are crucial in the treatment of neurological disorders.

Sodium Channel Modulation

This compound has been identified as a potential modulator of TTX-sensitive sodium channels, which are implicated in various neurological conditions such as epilepsy and neuropathic pain .

Case Study: Sodium Channel Modulators

A patent describes the development of new sodium channel modulators based on isoxazole derivatives, including this compound. These compounds demonstrated improved pharmacokinetic properties and reduced side effects compared to existing treatments for epilepsy and chronic pain .

Synthesis and Chemical Reactions

The compound serves as a versatile building block in organic synthesis.

Synthetic Applications

It can be employed in various chemical reactions, including:

  • Click reactions for synthesizing complex organic molecules.
  • Oligomeric alkyl carbodiimide esterification reactions .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with specific properties.

Functional Materials

Research indicates that compounds derived from this compound can be used to create functional materials with applications in sensors and drug delivery systems due to their unique chemical properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer agentsRaf kinase inhibitors reduce melanoma cell proliferation
NeurologySodium channel modulatorsImproved pharmacokinetics and reduced side effects in epilepsy
Organic SynthesisBuilding block for complex organic reactionsUtilized in click reactions and esterification
Material ScienceDevelopment of functional materialsPotential use in sensors and drug delivery systems

Mechanism of Action

The mechanism by which N'-Hydroxy-5-methylisoxazole-3-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological or chemical activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-Hydroxy-5-methylisoxazole-3-carboximidamide with structurally related compounds, focusing on molecular features, substituents, and available data.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Structural Similarity Score*
This compound 90585-88-9 C₅H₇N₃O₂ 141.13 Hydroxyamidine at C3 Reference
N-Methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide 401647-22-1 C₁₂H₁₄N₄O 242.27 Benzene ring; methyl substitution on amidine N/A
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazol-4-carbonylchloride 923209-26-1 C₉H₇ClN₂O₃ 226.62 Chloride at C4; dual isoxazole rings N/A
N,N,5-Trimethylisoxazole-3-carboxamide 27144-54-3 C₇H₁₀N₂O₂ 154.17 Trimethyl substitution; carboxamide at C3 0.97
5-Methylisoxazole-3-carboxamide 210641-15-9 C₅H₆N₂O₂ 126.11 Carboxamide at C3; no hydroxy substitution 0.92

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Key Observations:

Functional Group Variations :

  • The target compound’s N'-hydroxyamidine group distinguishes it from analogs like 5-Methylisoxazole-3-carboxamide (carboxamide) and N,N,5-Trimethylisoxazole-3-carboxamide (methylated carboxamide) . This hydroxyl group may enhance hydrogen-bonding capacity, influencing solubility or receptor interactions.
  • 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazol-4-carbonylchloride introduces a reactive acyl chloride group, enabling further synthetic derivatization .

Synthetic Utility: highlights derivatives like 9-(5-Amino-3-methylisoxazol-4-yl)-tetrahydroxanthenones (e.g., 11i–11m), which utilize 5-amino-3-methylisoxazole as a building block in multicomponent reactions . While these compounds are more complex, they demonstrate the versatility of the isoxazole core in constructing polycyclic systems.

Research Findings and Gaps

  • Comparative Data Limitations :
    • Melting points, solubility, and stability data are absent for the target compound but documented for analogs (e.g., 11i : 210–211°C; 11j : 241–242°C) .
    • Spectroscopic data (NMR, IR) for the target compound are unavailable, limiting direct comparison with characterized derivatives .

Biological Activity

N'-Hydroxy-5-methylisoxazole-3-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on various research studies and findings.

  • Chemical Formula : C5_5H7_7N3_3O2_2
  • Molecular Weight : 141.13 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which can affect cell proliferation and immune responses .
  • Modulation of Apoptotic Pathways : Studies suggest that this compound may influence apoptosis by targeting various signaling pathways, including MAPK and JNK pathways, which are critical in renal cell apoptosis .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Effects Reduces inflammation markers in models of acute kidney injury, suggesting protective effects on renal cells .
Neuroprotective Effects Potentially beneficial in neurodegenerative diseases by modulating inflammatory responses and protecting neuronal cells from apoptosis .

Case Studies

  • Renal Protection :
    • In a zebrafish model of acute kidney injury induced by gentamicin, treatment with this compound resulted in a significant increase in survival rates compared to control groups. The compound appeared to reduce edema and inflammation markers, indicating its protective role against nephrotoxicity .
  • Cancer Cell Lines :
    • A study evaluating the cytotoxicity of this compound against various tumor cell lines demonstrated significant inhibition of cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity Assays : Utilizing MTT assays, researchers found that the compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxic activity .
  • Inflammation Modulation : In vitro studies showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in renal cells exposed to inflammatory stimuli .

Q & A

Q. What are the critical safety precautions for handling N'-Hydroxy-5-methylisoxazole-3-carboximidamide in laboratory settings?

  • Methodological Answer : Based on structurally related compounds (e.g., N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide), this compound likely poses acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) . Recommended precautions include:
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid direct contact.
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
  • Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .
  • First Aid : Immediate rinsing of affected skin/eyes with water for 15+ minutes and medical consultation .

Q. How can the core functional groups of this compound be identified and validated?

  • Methodological Answer : The compound contains an isoxazole ring, carboximidamide, and hydroxyl groups. Key techniques for structural confirmation include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify protons and carbons in the isoxazole and carboximidamide moieties.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=N stretch) and ~3200 cm1^{-1} (O-H stretch) .

Q. What are common synthetic routes for N'-Hydroxycarboximidamide derivatives?

  • Methodological Answer : Synthesis typically involves:
  • Hydroxylamine Reactions : Condensation of hydroxylamine with isoxazole-3-carbonitrile intermediates under basic conditions (e.g., NaOH/EtOH) .
  • Protection-Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters like temperature (25–80°C), solvent polarity (DMF vs. ethanol), and reaction time to identify optimal conditions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance reaction efficiency.
  • In-line Analytics : Use HPLC or LC-MS to monitor reaction progress and detect intermediates .

Q. What analytical strategies are recommended when physicochemical data (e.g., solubility, stability) for this compound are unavailable?

  • Methodological Answer :
  • Solubility Testing : Perform shake-flask experiments in buffers (pH 1–13) and solvents (DMSO, water, ethanol) to determine solubility.
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) and UPLC to track degradation products.
  • Computational Modeling : Predict properties via tools like ACD/Labs or COSMOtherm based on structural analogs .

Q. How can researchers resolve contradictions in reported biological activities of carboximidamide derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Conduct assays across multiple concentrations to establish EC50_{50}/IC50_{50} values.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity toward purported biological targets (e.g., enzymes, receptors).
  • Meta-Analysis : Compare data across studies, adjusting for variables like cell lines, assay protocols, and compound purity .

Q. What strategies are effective for studying the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Perform geometry optimization and HOMO-LUMO analysis using Gaussian or ORCA software.
  • UV-Vis Spectroscopy : Measure absorbance in polar vs. non-polar solvents to assess solvatochromic effects.
  • Cyclic Voltammetry : Determine redox potentials to evaluate electron-donating/withdrawing effects of substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-5-methylisoxazole-3-carboximidamide
Reactant of Route 2
N'-Hydroxy-5-methylisoxazole-3-carboximidamide

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